2',3'-Epoxypropylglucopyranoside

Description

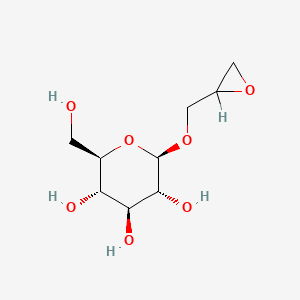

2',3'-Epoxypropylglucopyranoside is a glucopyranoside derivative characterized by an epoxy group (-O-) bridging the C2' and C3' positions of the propyl chain attached to the glucose moiety. This structural feature confers unique reactivity and stability, making it valuable in synthetic chemistry and biochemical studies. Epoxy groups are known for their propensity to undergo ring-opening reactions, enabling functionalization for applications in drug delivery, polymer chemistry, and glycobiology .

Properties

CAS No. |

33275-57-9 |

|---|---|

Molecular Formula |

C9H16O7 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(oxiran-2-ylmethoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H16O7/c10-1-5-6(11)7(12)8(13)9(16-5)15-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9-/m1/s1 |

InChI Key |

NXJZWOCFSMYDAS-MPKFMROPSA-N |

SMILES |

C1C(O1)COC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1C(O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1C(O1)COC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

2',3'-epoxypropyl-alpha-D-glucopyranoside 2',3'-epoxypropyl-beta-D-glucopyranoside 2',3'-epoxypropylglucopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2',3'-Epoxypropylglucopyranoside with structurally related glucopyranosides based on substituents, synthesis, physical properties, and applications. Data are derived from analogs in the provided evidence.

Structural and Functional Analysis

- Epoxy vs. Benzoyl/Azido Groups: Epoxypropylglucopyranoside’s epoxy group offers distinct reactivity compared to benzoyl (electron-withdrawing) or azido (click-reactive) substituents. For instance, benzoyl groups in compound 12 stabilize intermediates during synthesis but require harsh deprotection (e.g., NaOMe/MeOH) , whereas epoxy groups enable milder functionalization via nucleophilic ring-opening .

- Hydrophilicity : Deprotected analogs like compound 3 exhibit lower melting points (69–71°C vs. 136–138°C for benzoylated 12 ), highlighting the impact of hydroxyl groups on crystallinity and solubility .

- Sulfo vs. Epoxy : The sulfo group in 1E2 drastically enhances water solubility, making it suitable for enzymatic assays, while epoxy derivatives may prioritize covalent bonding in polymers or prodrugs .

Research Findings and Challenges

- Stability: Epoxypropylglucopyranoside’s reactivity necessitates careful storage (e.g., anhydrous conditions) to prevent premature hydrolysis .

- Synthetic Limitations : High-molecular-weight benzoylated derivatives (e.g., 12 ) face challenges in scalability due to multi-step purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.